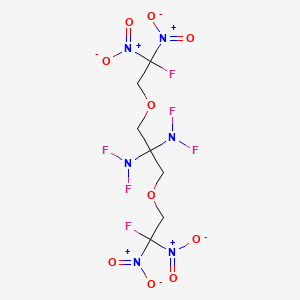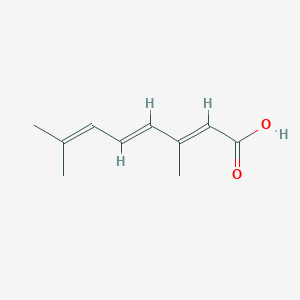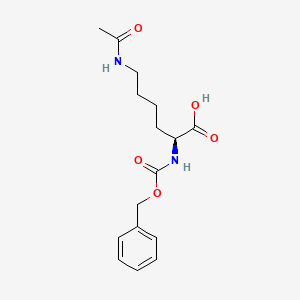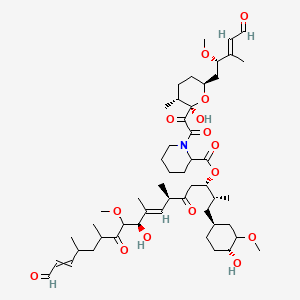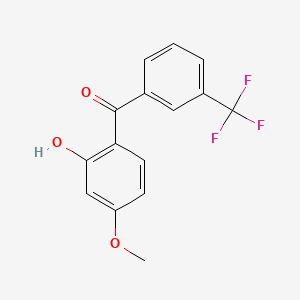
8-Butyl Hyosciaminium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl Hyosciaminium Bromide involves the esterification of hyoscine with butyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
8-Butyl Hyosciaminium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-Butyl Hyosciaminium Bromide has a wide range of scientific research applications:
Mechanism of Action
8-Butyl Hyosciaminium Bromide acts as a peripherally acting muscarinic receptor antagonist. It competitively inhibits the action of acetylcholine at muscarinic receptors, which are G-protein-coupled receptors activated by acetylcholine. By blocking these receptors, the compound reduces smooth muscle contraction and glandular secretions, providing relief from spasms and pain .
Comparison with Similar Compounds
Similar Compounds
Methscopolamine: Another anticholinergic agent used for similar medical purposes.
Atropine: A well-known anticholinergic compound with broader applications.
Hyoscine Hydrobromide: Used primarily for motion sickness and as a sedative.
Uniqueness
8-Butyl Hyosciaminium Bromide is unique due to its specific action on the gastrointestinal and urinary systems, making it highly effective for treating spasms and related conditions. Its quaternary ammonium structure also limits its ability to cross the blood-brain barrier, reducing central nervous system side effects compared to other anticholinergic agents .
Properties
Molecular Formula |
C22H36NO3+ |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;pentane |
InChI |
InChI=1S/C17H23NO3.C5H12/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-3-5-4-2/h2-6,13-16,19H,7-11H2,1H3;3-5H2,1-2H3/p+1/t13-,14+,15?,16-;/m1./s1 |
InChI Key |
KHOOPVKLMSGCNG-BXSBZORQSA-O |
Isomeric SMILES |
CCCCC.C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC.C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



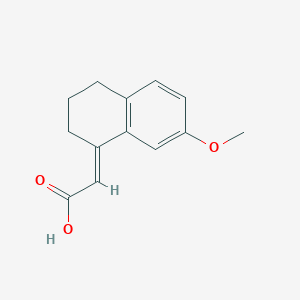
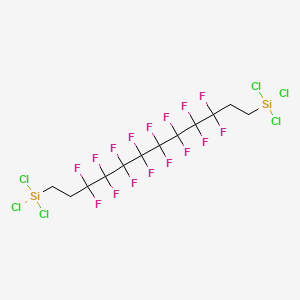
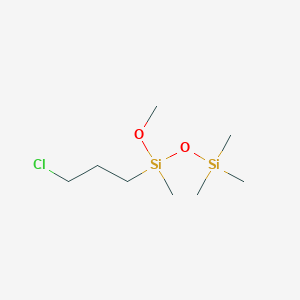

![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
